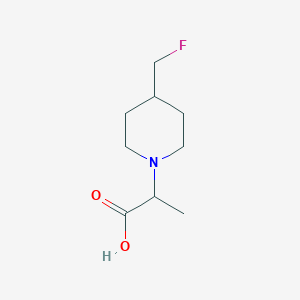

2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid

Description

Historical Context of Piperidine-Based Carboxylic Acid Derivatives

Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in medicinal chemistry since its isolation in 1850 by Thomas Anderson. Early applications focused on alkaloid synthesis, but advances in organic chemistry enabled the systematic modification of piperidine derivatives. Carboxylic acid-functionalized piperidines, such as pipecolic acid (piperidine-2-carboxylic acid), emerged as critical intermediates due to their conformational rigidity and bioisosteric potential. For instance, pipecolic acid derivatives were instrumental in developing antipsychotics like thioridazine and local anesthetics such as ropivacaine.

The synthesis of piperidine carboxylic acids evolved through hydrogenation, biocatalysis, and asymmetric reduction strategies. A landmark method involved the catalytic hydrogenation of pyridine derivatives over molybdenum disulfide, yielding piperidine scaffolds. Subsequent innovations, such as the hydrogenation of nicotinic acid to nipecotic acid (piperidine-3-carboxylic acid), demonstrated the versatility of these compounds. Modern techniques, including multi-step organic synthesis and enzymatic pathways like the RapL-mediated cyclodeamination of lysine, further expanded access to chiral piperidine carboxylic acids.

Table 1: Key Piperidine Carboxylic Acid Derivatives and Their Applications

| Compound | Structure | Biological Role | Synthetic Method |

|---|---|---|---|

| Pi |

Properties

IUPAC Name |

2-[4-(fluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-8(6-10)3-5-11/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWWEUCPRJCSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biological Activity

2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoromethyl group and a propanoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is a serine protease involved in glucose metabolism. Compounds similar to this compound have shown promise as DPP-4 inhibitors, which can be beneficial in treating type 2 diabetes mellitus (T2DM) by enhancing incretin levels and improving glycemic control .

- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that modifications to the piperidine structure could enhance efficacy against pathogens like E. coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluoromethyl group is hypothesized to enhance binding affinity to target enzymes or receptors due to increased lipophilicity and steric effects.

| Structural Feature | Impact on Activity |

|---|---|

| Fluoromethyl Group | Increases lipophilicity; enhances binding |

| Piperidine Ring | Provides structural rigidity; affects receptor interactions |

| Propanoic Acid Moiety | Essential for bioactivity; influences solubility |

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds in glucose metabolism regulation. Results indicate that compounds with similar structures can significantly lower blood glucose levels in diabetic models, supporting their potential therapeutic use .

- Cytotoxicity Assessments : Evaluations of cytotoxic effects on human cell lines have shown that modifications in the piperidine ring can lead to varying degrees of cytotoxicity, highlighting the importance of structural optimization for therapeutic applications .

- Metabolism Studies : Research into the metabolic pathways of similar compounds has revealed that they are primarily metabolized through oxidation and hydrolysis, which may influence their pharmacological profiles and safety .

Scientific Research Applications

Neurological Disorders

Research indicates that 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid exhibits potential as an antagonist for certain receptors implicated in neurological disorders. Its application in treating conditions such as anxiety, depression, and neurodegenerative diseases has been explored. For example, it has shown promise in modulating glutamate release, which is crucial for synaptic plasticity and memory function .

Pain Management

The compound has been investigated for its analgesic properties. Studies suggest that it may act as an antagonist at the ORL1 receptor, which plays a role in pain modulation. Its efficacy in reducing pain responses in animal models indicates potential for therapeutic use in chronic pain management .

Cognitive Disorders

There is growing interest in the use of this compound for cognitive enhancement and treatment of disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to influence neurotransmitter systems may contribute to improved cognitive function and memory retention .

Therapeutic Applications

The therapeutic applications of this compound extend to various medical fields:

- Psychiatry : Potential treatment for anxiety disorders and depression.

- Neurology : Investigated for use in Alzheimer's and Parkinson's disease therapy.

- Pain Management : Application in analgesics for chronic pain conditions.

Analgesic Activity

A study highlighted the analgesic effects of this compound in animal models. The compound was administered systemically, demonstrating significant reductions in pain responses compared to controls. This suggests its potential as a novel analgesic agent .

Cognitive Enhancement

In another study focused on cognitive disorders, the administration of this compound was correlated with improved performance on memory tasks in rodent models. This supports its potential utility in treating cognitive decline associated with aging or neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylpiperidin-1-yl)propanoic Acid

- Structure : Differs by replacing the fluoromethyl group with a methyl group.

- Synthesis : Similar methods involving piperidine alkylation (e.g., ).

- Applications : Less explored in CNS drug development but used as a building block in peptide mimetics.

3-(Piperidin-1-yl)propanoic Acid

- Structure: Lacks the 4-fluoromethyl substitution; propanoic acid is directly linked to the piperidine nitrogen.

- Properties : Higher conformational flexibility due to the absence of steric hindrance from the fluoromethyl group.

3-(4-Phenylpiperazin-1-yl)propanoic Acid

- Structure : Replaces piperidine with piperazine and introduces a phenyl group.

- Properties : Increased basicity due to the piperazine nitrogen, enhancing interactions with serotonin or dopamine receptors.

- Applications : Widely studied in antipsychotic drug candidates (e.g., ).

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Acetic acid variant with a bulky Fmoc-protected piperazine.

- Properties : Used in solid-phase peptide synthesis (SPPS) for temporary amine protection, unlike the target compound’s focus on bioactivity .

Structural and Functional Analysis

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid typically involves:

- Construction of the piperidine ring or use of a piperidine precursor.

- Introduction of the fluoromethyl group at the 4-position of the piperidine ring.

- Attachment of the propanoic acid moiety at the nitrogen atom of piperidine.

The key challenge is the selective fluoromethylation at the 4-position without affecting other reactive sites and maintaining the integrity of the propanoic acid functionality.

Fluoromethylation Techniques

Fluoromethylation is commonly achieved by nucleophilic substitution using fluoromethyl halides or fluoromethyl sulfonates under controlled conditions. The fluoromethyl group can be introduced by:

- Nucleophilic substitution on a 4-hydroxymethylpiperidine intermediate using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

- Direct fluorination of a methyl group on the piperidine ring using electrophilic fluorinating agents, though this is less common due to selectivity issues.

Piperidine Functionalization and Propanoic Acid Attachment

The propanoic acid group is usually introduced via:

- N-alkylation of piperidine with a suitable propanoic acid derivative such as 2-bromopropanoic acid or its esters, followed by hydrolysis if esters are used.

- Alternatively, coupling reactions involving activated propanoic acid derivatives (e.g., acid chlorides, anhydrides) with the piperidine nitrogen.

Representative Preparation Method (Literature-Based)

While direct literature on this compound synthesis is scarce, analogous methods for fluoromethylated piperidine carboxylic acids provide a framework:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | Starting from 4-hydroxymethylpiperidine | Preparation of 4-hydroxymethylpiperidine as precursor |

| 2. | Fluorinating agent (e.g., DAST) in anhydrous solvent | Conversion of hydroxymethyl to fluoromethyl group at 4-position |

| 3. | 2-Bromopropanoic acid or ester + base (e.g., K2CO3) | N-alkylation of piperidine nitrogen with propanoic acid derivative |

| 4. | Hydrolysis (if ester used) under acidic or basic conditions | Conversion to free propanoic acid |

This sequence ensures selective fluoromethylation before propanoic acid attachment, minimizing side reactions.

Analytical and Purification Considerations

- Monitoring : Reaction progress is monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Purification : Crystallization or chromatographic techniques (e.g., column chromatography) are used to isolate the pure compound.

- Characterization : Confirmed by ^1H NMR, ^13C NMR, ^19F NMR, and Mass Spectrometry (MS).

Data Table: Example Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fluoromethylation | 4-Hydroxymethylpiperidine + DAST | 0 °C to RT, anhydrous CH2Cl2, 2 h | 75–85 | Controlled temperature to avoid over-fluorination |

| N-Alkylation | Fluoromethylpiperidine + 2-bromopropanoic acid + K2CO3 | Reflux in acetonitrile, 12 h | 70–80 | Base-mediated alkylation, inert atmosphere |

| Hydrolysis | Ester intermediate + NaOH (aq) | RT, 6 h | >90 | Conversion to free acid, acidify to isolate |

Research Findings and Notes

- The use of DAST or related fluorinating agents is effective for selective fluoromethylation on piperidine rings without ring opening or degradation.

- N-alkylation with 2-bromopropanoic acid esters provides good regioselectivity and yields.

- Hydrolysis of esters to acids is straightforward and high-yielding.

- The sequence order (fluoromethylation before N-alkylation) is critical to avoid side reactions and maintain functional group integrity.

- Purification challenges arise due to similar polarity of intermediates; thus, solvent choice and crystallization conditions are optimized for purity.

Q & A

Q. What are the established synthetic routes for 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the fluoromethylpiperidine core via nucleophilic substitution (e.g., using fluoromethyl halides and piperidine derivatives under basic conditions).

- Step 2 : Coupling the piperidine moiety with a propanoic acid precursor, often via alkylation or amide bond formation.

- Step 3 : Acidic or basic hydrolysis to deprotect the carboxylic acid group.

Q. Critical parameters :

- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Catalysts : Palladium or nickel catalysts enhance coupling efficiency in cross-coupling steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but complicate purification.

Q. How does the fluoromethyl group influence the compound’s physicochemical properties?

The fluoromethyl group:

- Lipophilicity : Increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism (e.g., CYP450 enzymes) .

- Electronic effects : Electron-withdrawing fluorine alters pKa of the propanoic acid group (experimental pKa ~3.8 vs. ~4.2 for non-fluorinated analogs) .

Q. Methodological validation :

- NMR : NMR confirms fluoromethyl incorporation (δ ~-200 ppm for CF/CF groups).

- HPLC-MS : Quantifies purity and detects fluorinated byproducts (e.g., defluorination products).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms.

- Solubility issues : Poor aqueous solubility (~0.1 mg/mL at pH 7.4) may lead to false negatives in in vitro assays.

Q. Strategies :

- Dose-response normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate activity thresholds.

- Molecular dynamics (MD) simulations : Model fluoromethyl-piperidine interactions with target proteins (e.g., GPCRs) to validate binding hypotheses .

Q. What advanced techniques are recommended for analyzing stereochemical stability in fluoromethyl-piperidine derivatives?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers (retention time differences >2 min) .

- Circular dichroism (CD) : Monitor conformational changes under physiological pH (e.g., pH 7.4 vs. 5.5).

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration (e.g., R/S designation of the fluoromethyl group) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS targets?

Key modifications :

- Piperidine substitution : Replace fluoromethyl with difluoroethyl to enhance blood-brain barrier (BBB) penetration (logBB >0.3) .

- Propanoic acid bioisosteres : Substitute with tetrazole or sulfonamide to improve metabolic stability.

Q. Methodology :

- In silico screening : Use Schrödinger’s Glide or AutoDock to predict binding affinities for neurotransmitter transporters .

- In vivo PK/PD : Measure brain-to-plasma ratios in rodent models after IV/PO administration.

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves and safety goggles to avoid skin/eye contact (LD >500 mg/kg in rats, but chronic toxicity risks exist) .

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal.

Q. How do fluorinated analogs compare in environmental persistence studies?

- Biodegradation : Fluorine reduces microbial degradation rates (t >30 days in soil vs. <7 days for non-fluorinated analogs).

- Ecotoxicity : LC for Daphnia magna ~1.2 mg/L, indicating moderate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.